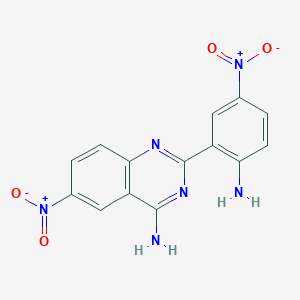
2-(2-Amino-5-nitrophenyl)-6-nitroquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Amino-5-nitrophenyl)-6-nitroquinazolin-4-amine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both amino and nitro functional groups attached to a quinazoline core. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-nitrophenyl)-6-nitroquinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-amino-5-nitrophenyl derivatives, followed by cyclization to form the quinazoline ring. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-5-nitrophenyl)-6-nitroquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(2-Amino-5-nitrophenyl)-6-nitroquinazolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Amino-5-nitrophenyl)-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets. The amino and nitro groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The quinazoline core can also intercalate with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-nitrophenyl derivatives: These compounds share similar functional groups and can undergo similar chemical reactions.
Quinazoline derivatives: Compounds with a quinazoline core often exhibit similar biological activities and can be used in similar applications.
Uniqueness
2-(2-Amino-5-nitrophenyl)-6-nitroquinazolin-4-amine is unique due to the combination of its functional groups and its quinazoline core. This combination provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research.
Properties
CAS No. |
91620-55-2 |
|---|---|
Molecular Formula |
C14H10N6O4 |
Molecular Weight |
326.27 g/mol |
IUPAC Name |
2-(2-amino-5-nitrophenyl)-6-nitroquinazolin-4-amine |
InChI |
InChI=1S/C14H10N6O4/c15-11-3-1-7(19(21)22)5-9(11)14-17-12-4-2-8(20(23)24)6-10(12)13(16)18-14/h1-6H,15H2,(H2,16,17,18) |
InChI Key |
KKVGCGSKQTYXQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


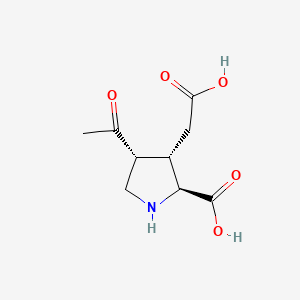
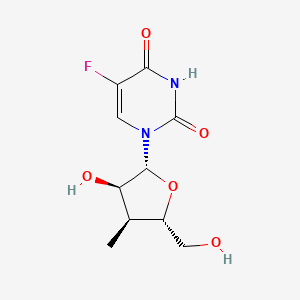

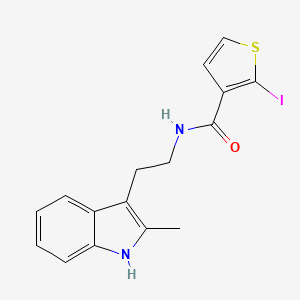
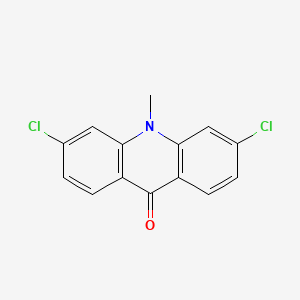

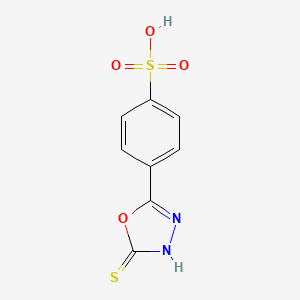
![1,3-Diphenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12921241.png)
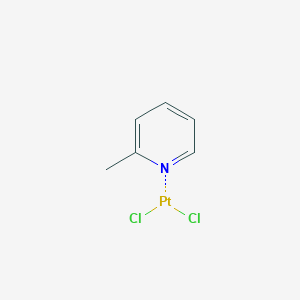

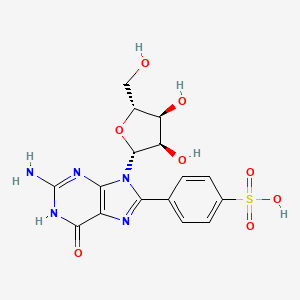
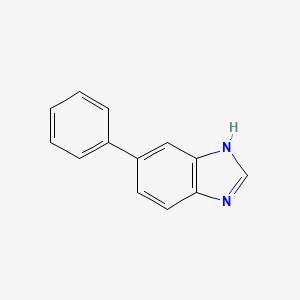
![N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide](/img/structure/B12921280.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-phenyl-](/img/structure/B12921287.png)
